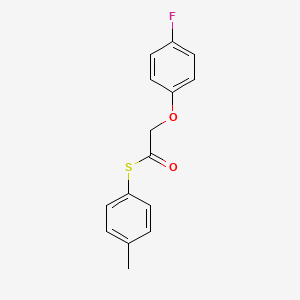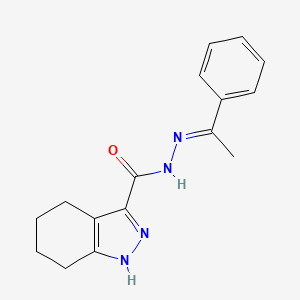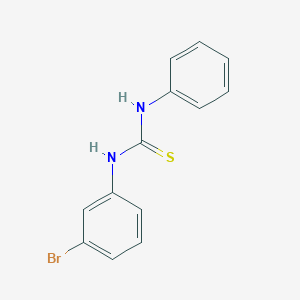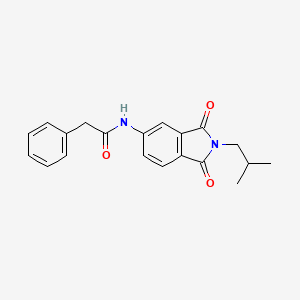![molecular formula C18H25N3O3 B5716210 N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B5716210.png)
N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). It was first synthesized by Chiron Corporation in 2003 and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
GSK-3 is a serine/threonine kinase that plays a key role in many cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide binds to the ATP-binding site of GSK-3 and inhibits its activity, leading to downstream effects on various signaling pathways.
Biochemical and Physiological Effects:
In addition to its effects on cellular signaling pathways, N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to promote the differentiation of embryonic stem cells into neuronal and pancreatic cell types, and to enhance the survival and function of insulin-producing cells in vitro. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide is its specificity for GSK-3, which allows researchers to study the effects of GSK-3 inhibition without affecting other signaling pathways. However, N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide is not a perfect inhibitor and may have off-target effects at higher concentrations. Additionally, its relatively low solubility in aqueous solutions can make it difficult to work with in some experimental systems.
Direcciones Futuras
There are many potential future directions for research on N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide. One area of interest is its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in regenerative medicine, particularly in the differentiation of stem cells into specific cell types for transplantation. Finally, further research is needed to fully understand the downstream effects of GSK-3 inhibition and to identify potential off-target effects of N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide.
Métodos De Síntesis
The synthesis of N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide involves several steps, starting with the reaction of 4-nitrophenylhydrazine with cyclohexanone to form 4-(cyclohexylcarbonyl)phenylhydrazine. This intermediate is then reacted with 2-methyl-2-propanol and trifluoroacetic anhydride to form the final product, N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide. The overall yield of this synthesis is approximately 25%.
Aplicaciones Científicas De Investigación
N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide has been widely used in scientific research as a tool compound to study the role of GSK-3 in various biological processes. It has been shown to have a wide range of effects on cellular signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the mTOR pathway.
Propiedades
IUPAC Name |
N-[4-[(cyclohexanecarbonylamino)carbamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-12(2)16(22)19-15-10-8-14(9-11-15)18(24)21-20-17(23)13-6-4-3-5-7-13/h8-13H,3-7H2,1-2H3,(H,19,22)(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWCATUMEYYPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[2-(cyclohexylcarbonyl)hydrazinyl]carbonyl}phenyl)-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-nitro-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B5716130.png)

![methyl 4-{[4-(3-oxo-1-buten-1-yl)phenoxy]methyl}benzoate](/img/structure/B5716144.png)

![4-ethyl-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-ol](/img/structure/B5716153.png)

![N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5716173.png)
![2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5716180.png)

![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5716197.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5716203.png)
![4-{[(4-chlorophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5716213.png)

